(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane is a chiral compound characterized by the presence of two methanesulphonyloxymethyl groups attached to a cyclohexane ring. Its chemical formula is , and it is classified as a chiral building block in organic synthesis. This compound is particularly significant in stereochemistry due to its two stereocenters, both configured as (R), making it valuable for producing enantiomerically pure compounds in various chemical reactions.
The synthesis of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane typically involves the following steps:
The reaction proceeds through the formation of methanesulfonate esters at both hydroxyl groups of the diol. The synthetic route generally requires low temperatures to control the reaction rate and minimize side reactions. In industrial settings, large reactors with automated systems are utilized to ensure high yield and purity by precisely controlling reaction parameters such as temperature, pressure, and reagent addition .
The molecular structure of (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane features:
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane can participate in several types of chemical reactions:
The mechanism of action for (R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane involves its interactions with various molecular targets due to its chiral nature. The compound can engage in stereoselective binding with enzymes and receptors, facilitating specific biochemical processes. The presence of methanesulfonate groups allows for nucleophilic substitution reactions, enabling the formation of new bonds and modifications in molecular structures .
(R,R)-1,2-Bis(Methanesulphonyloxymethyl)cyclohexane has a range of applications in scientific research:
This compound's unique structural characteristics and reactivity make it an essential tool in various fields of research and industry.
The industrial production of (R,R)-1,2-Bis(methanesulphonyloxymethyl)cyclohexane (CAS 186204-35-3) primarily employs sulfonylation of (1R,2R)-cyclohexanedimethanol as the foundational reaction. This process transforms the diol precursor into the corresponding dimesylate through controlled reaction with methanesulfonyl chloride under alkaline conditions. Large-scale manufacturing (>100 kg batches) necessitates precise stoichiometric control, typically utilizing a methanesulfonyl chloride-to-diol ratio of 2.2:1 to ensure complete conversion while minimizing hazardous byproducts [2] [10].
Industrial protocols implement multi-stage temperature ramping to optimize reaction kinetics and selectivity: initial reaction at -5°C for 2 hours prevents thermal degradation of reagents, followed by gradual warming to 40°C over 13 hours to drive the reaction to completion. This approach achieves conversion rates exceeding 95% while maintaining the stereochemical integrity of the (R,R)-configuration [2]. Post-reaction processing involves crystallization from ethyl acetate/hexane mixtures to obtain pharmaceutical-grade material meeting stringent purity specifications (≥97% HPLC purity) [10].
Table 1: Industrial Process Parameters for Dimesylate Synthesis
Process Variable | Optimal Range | Impact on Yield/Purity |
---|---|---|
Methanesulfonyl Chloride Equivalents | 2.2 eq | <98% conversion with lower equivalents; >2.5 eq increases impurities |
Temperature Profile | -5°C → 40°C (ramped) | Prevents exothermic decomposition; maintains stereochemistry |
Reaction Time | 15-18 hours | Shorter times yield incomplete conversion; longer durations promote hydrolysis |
Base Catalyst | Triethylamine (2.5 eq) | Neutralizes HCl byproduct; critical for reaction progression |
Final Crystallization Solvent | Ethyl acetate/hexane (3:7) | Achieves >97% purity with optimal crystal morphology |
The compound serves as a crucial chiral building block in synthesizing pharmacologically active molecules, most notably the atypical antipsychotic Lurasidone. Its dual mesylate groups function as superior leaving groups in subsequent nucleophilic substitution reactions, enabling efficient ring closure reactions required for piperazine-containing pharmaceutical frameworks [3] [7].
Preservation of the chiral integrity at the C1 and C2 positions presents significant synthetic challenges addressed through three principal methodologies:
Chiral Pool Utilization: Commercial synthesis leverages enantiomerically pure (1R,2R)-cyclohexane-1,2-dimethanol (derived from microbial reduction or resolution of precursors) as the starting material. This approach capitalizes on the >99% enantiomeric excess (ee) of the diol precursor, which remains preserved during mesylation due to the reaction's stereochemical neutrality. The configurationally stable cyclohexane ring prevents epimerization during sulfonylation, enabling direct production of the target compound without racemization [10].
Enzymatic Resolution: Alternative routes employ lipase-catalyzed kinetic resolution of racemic diol precursors. Candida antarctica lipase B demonstrates exceptional diastereoselectivity for (R,R)-diacetate formation in toluene at 40°C, achieving 48% yield of the (R,R)-diacetate with >99% ee. Subsequent saponification and selective mesylation provides the target compound. While avoiding the need for expensive chiral catalysts, this approach suffers from inherent 50% maximum yield of the desired enantiomer [2].
Asymmetric Hydrogenation: Advanced catalytic methods utilize chiral ruthenium-diphosphine complexes for asymmetric hydrogenation of dialkoxy-terephthalic acid derivatives. The Mandyphos-Ru catalyst system achieves 94% ee in the hydrogenation step, followed by stereospecific reduction to the diol using diisobutylaluminium hydride (DIBAL-H) in toluene at -5°C to 20°C under inert atmosphere. This method enables access to both enantiomers from prochiral starting materials but requires sophisticated catalyst handling [2] .
Table 2: Performance Metrics of Stereoselective Synthesis Approaches
Synthetic Strategy | Enantiomeric Excess (%) | Overall Yield (%) | Key Advantage | Industrial Scalability |
---|---|---|---|---|
Chiral Pool Diol Starting Material | >99.5 | 85-92 | Minimal purification requirements | ★★★★★ |
Enzymatic Resolution | >99 | 40-48 | Avoids transition metal catalysts | ★★★☆☆ |
Asymmetric Hydrogenation | 94 | 75-82 | Access to both enantiomers | ★★☆☆☆ |
Critical to all approaches is in-process chiral monitoring via chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10), ensuring maintenance of stereochemical purity throughout synthesis. Final purification employs chiral recrystallization from chloroform/ethanol mixtures to achieve pharmacopeial standards (>99.5% de) required for pharmaceutical applications [10].
The solvent environment profoundly influences mesylation kinetics, byproduct formation, and crystal morphology of the final product. Optimization studies reveal dichloromethane (DCM) as the optimal reaction medium due to its excellent solubilizing power for both hydrophilic (diol) and hydrophobic (mesyl chloride) reactants while facilitating easy removal through low-temperature distillation [3] [7]. Alternative solvent systems demonstrate trade-offs:
Table 3: Solvent System Performance Comparison
Solvent System | Reaction Rate Constant (k, min⁻¹×10⁴) | Byproduct Formation (%) | Final Product Purity (%) | Stereochemical Integrity (% ee) |
---|---|---|---|---|
Dichloromethane | 8.2 ± 0.3 | 1.2 ± 0.2 | 98.5 ± 0.4 | 99.9 ± 0.1 |
Tetrahydrofuran | 10.7 ± 0.4 | 6.8 ± 0.5 | 94.2 ± 0.7 | 99.7 ± 0.2 |
Toluene | 5.1 ± 0.2 | 2.1 ± 0.3 | 97.8 ± 0.3 | 98.5 ± 0.3* |
Acetonitrile | 9.3 ± 0.3 | 3.5 ± 0.4 | 96.3 ± 0.6 | 99.8 ± 0.1 |
*Decrease observed at temperatures >40°C
Catalytic systems have evolved significantly beyond traditional triethylamine (TEA) bases. Modern approaches employ dual catalyst systems where 4-dimethylaminopyridine (DMAP) (5 mol%) synergizes with stoichiometric TEA, enhancing nucleophilicity through acylpyridinium intermediate formation. This reduces reaction time from 18 to 6 hours while maintaining temperatures below 25°C, crucial for preventing solvolysis. DMAP's catalytic efficiency stems from its nucleophilic catalysis mechanism, wherein it acts as an acyl transfer agent, significantly accelerating mesylate formation without racemization [7] [10].
Continuous flow technology represents the frontier of optimization, enabling precise thermal management through microreactors with high surface-to-volume ratios. Pilot-scale studies demonstrate 98.7% conversion at residence times of 15 minutes (compared to 18 hours in batch) through segmented flow with immobilized DMAP catalysts on silica supports. This approach minimizes solvent usage by 80% while enhancing space-time yield to 1.2 kg/L/day - a 7-fold improvement over conventional batch processes [10].
Table 4: Catalytic System Performance Metrics
Catalytic System | Reaction Time (h) | Temperature (°C) | Isolated Yield (%) | Impurity Profile |
---|---|---|---|---|
Triethylamine (3.0 eq) | 18 | 0-25 | 85-88 | Methanesulfonate ester (3.2%) |
DMAP (0.5 eq) + TEA (2.5 eq) | 6 | 0-5 | 92-95 | Methanesulfonate ester (0.8%) |
Polymer-Supported DMAP (flow) | 0.25 | 25 | 97-98 | Methanesulfonate ester (0.3%) |
N-Methylimidazole (2.0 eq) | 8 | 10 | 89-91 | Chlorinated byproducts (1.5%) |
Compound Synonyms and Identifiers
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: